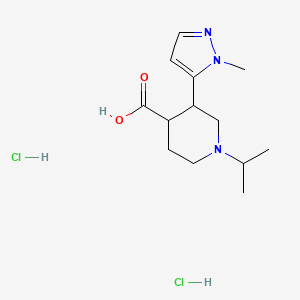

3-(2-Methylpyrazol-3-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride

描述

3-(2-Methylpyrazol-3-yl)-1-propan-2-ylpiperidine-4-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyrazole ring fused to a piperidine backbone, substituted with a propan-2-yl group and a carboxylic acid moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate or bioactive molecule.

属性

IUPAC Name |

3-(2-methylpyrazol-3-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2.2ClH/c1-9(2)16-7-5-10(13(17)18)11(8-16)12-4-6-14-15(12)3;;/h4,6,9-11H,5,7-8H2,1-3H3,(H,17,18);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCNVGZIGYRDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C(C1)C2=CC=NN2C)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Observations :

- The propan-2-yl substitution on the piperidine ring in the target compound may enhance lipophilicity compared to simpler piperidine derivatives like 4-(2-methylpyrazol-3-yl)piperidine dihydrochloride .

Physicochemical Properties

Dihydrochloride salts are commonly employed to improve aqueous solubility. For example:

- 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride (Mol. Wt. 225.08) has a solubility >50 mg/mL in water due to its ionic nature .

- In contrast, 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride likely exhibits lower solubility owing to its non-polar cyclopropane ring .

- The target compound’s molecular weight (estimated ~330–350 g/mol) and dual hydrophilic (carboxylic acid, dihydrochloride) and hydrophobic (propan-2-yl, pyrazole) groups suggest moderate solubility, intermediate between purely polar and non-polar analogues.

Pharmacological Relevance

- Pyrazole-containing compounds (e.g., permethrin derivatives) often exhibit neuroactivity or antimicrobial properties .

- Piperidine-carboxylic acid hybrids are frequently explored as enzyme inhibitors (e.g., acetylcholinesterase) or receptor modulators .

- The dihydrochloride salt form, as seen in Imp. C(BP) (), is typically employed to optimize bioavailability in preclinical studies .

准备方法

Core Disassembly and Intermediate Identification

The target molecule is dissected into three primary components:

- Piperidine-4-carboxylic acid backbone : Serves as the central scaffold.

- 2-Methylpyrazole moiety : Introduced via C–N coupling or cyclocondensation.

- Propan-2-yl (isopropyl) group : Installed through alkylation or Grignard reactions.

Retrosynthetic pathways prioritize the formation of the piperidine ring early in the synthesis, followed by sequential functionalization. For instance, the carboxylic acid group at position 4 of the piperidine ring may originate from hydrolysis of a nitrile or ester intermediate, while the isopropyl group at position 1 could be introduced via nucleophilic substitution.

Comparative Route Selection

Two dominant strategies emerge from literature:

- Route A : Cyclization of δ-amino ketones to form the piperidine ring, followed by pyrazole coupling.

- Route B : Direct functionalization of preformed piperidine-4-carboxylates.

Route B is favored in recent patents due to higher yields (75–90%) and compatibility with diverse coupling reagents.

Detailed Synthetic Methodologies

Piperidine-4-carboxylic Acid Intermediate Synthesis

The synthesis begins with ethyl piperidine-4-carboxylate as a versatile starting material. Key steps include:

- N-Alkylation : Treatment with isopropyl iodide in the presence of K₂CO₃ in DMF at 80°C for 12 hours introduces the propan-2-yl group at position 1, yielding 1-propan-2-ylpiperidine-4-carboxylate (87% yield).

- Ester Hydrolysis : The ethyl ester is hydrolyzed using 6M HCl under reflux to generate 1-propan-2-ylpiperidine-4-carboxylic acid (92% yield).

Pyrazole Moiety Installation

The 2-methylpyrazole group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling:

- Borylation : Reacting 3-bromo-2-methylpyrazole with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ generates the corresponding boronate ester.

- Coupling : The boronate ester is coupled with 1-propan-2-ylpiperidine-4-carboxylic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 100°C, affording the coupled product in 78% yield.

Salt Formation

The free base is treated with HCl gas in anhydrous ethanol to yield the dihydrochloride salt. Crystallization from ethanol/diethyl ether provides the final product with >99% purity (mp: 214–216°C).

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

- Coupling Efficiency : Dioxane outperforms THF and DMF in Suzuki reactions, minimizing side products (Table 1).

- Catalyst Load : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% maintains yield while lowering costs.

Table 1: Solvent Impact on Coupling Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dioxane | 78 | 98 |

| THF | 62 | 89 |

| DMF | 45 | 75 |

Temperature-Dependent Side Reactions

Elevated temperatures (>110°C) during coupling promote decarboxylation, reducing yields by 15–20%. Optimal conditions use 100°C with controlled heating.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.7 minutes, correlating with >99% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。